2-Tetradecenoic acid

説明

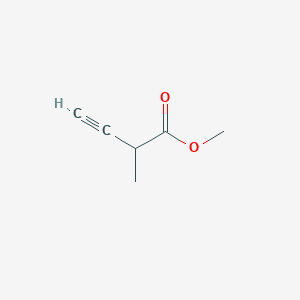

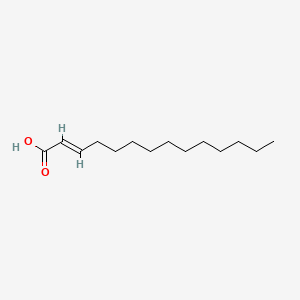

2-Tetradecenoic acid is a tetradecenoic acid that has its double bond in the 2-position . It is a cis-2-unsaturated fatty acid . The molecular formula of this compound is C14H26O2 .

Synthesis Analysis

Many pathogenic bacteria use cell–cell signaling systems involving the synthesis and perception of diffusible signal molecules to control virulence as a response to cell density or confinement to niches . Signal molecules of the diffusible signal factor (DSF) family are cis-2-unsaturated fatty acids . The DSF synthesis was thought to be restricted to the xanthomonads, but it is now known that structurally related molecules are produced by the unrelated bacteria Burkholderia cenocepacia and Pseudomonas aeruginosa .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 226.19328 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that many important processes in chemical and biological systems involve acid-base reactions in aqueous solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 343.4±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The molecule also has an enthalpy of vaporization of 64.5±6.0 kJ/mol and a flash point of 246.0±10.2 °C .科学的研究の応用

Analysis of Global Trends in Herbicide Toxicity Studies

Research on the toxicity and mutagenicity of herbicides, including compounds similar to 2-tetradecenoic acid, has shown rapid advancements. Studies have primarily focused on occupational risks, neurotoxicity, resistance to herbicides, and their effects on non-target species, particularly in aquatic environments. The United States leads in this field, followed by Canada and China, with significant contributions in toxicology and biochemical and molecular biology. Future research directions may include molecular biology, especially gene expression and assessment of exposure in human bioindicators, highlighting the environmental impact of such chemicals (Zuanazzi et al., 2020).

Thermoelectric Material Development

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is one of the most successful organic thermoelectric materials, with a figure-of-merit (ZT) breakthrough of 0.42. Its potential for higher performance and application in energy conversion processes is significant due to its low density, cost, thermal conductivity, easy synthesis, and versatile processability. Various treatment methods have been developed to enhance the thermoelectric performance of PEDOT:PSS, which could pave the way for more efficient organic thermoelectric materials (Zhu et al., 2017).

Environmental Management with Graphene-Based Materials

Graphene-based materials have been identified as promising for the adsorptive and photocatalytic removal of contaminants from the aqueous environment due to their remarkable physicochemical, optical, and electrical characteristics. Their application in removing tetracyclines, a class of antibiotics with high ecological risks, has been extensively reviewed. The synthesis methods, conditions for adsorption and photocatalytic degradation, and removal mechanisms of these materials offer a comprehensive insight into potential environmental management strategies (Minale et al., 2020).

Thermal Energy Storage Innovations

Recent developments in thermal energy storage (TES) highlight its application in solar plants and industrial processes. The review covers sensible, latent, and thermo-chemical media for heat storage, emphasizing latent heat storage using phase change materials (PCMs) for efficient and compact systems. The potential of using energy storage through reversible chemical reactions (thermo-chemical storage, TCS) is assessed, along with strategies for encapsulation of the storage media and the use of energy transfer media (Zhang et al., 2016).

作用機序

Biochemical Pathways

2-Tetradecenoic acid is likely involved in fatty acid biosynthesis . Fatty acids play crucial roles in numerous biochemical pathways, including energy production, inflammation, and cell signaling.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability could be affected by exposure to heat or light, and its efficacy could be influenced by the presence of other fatty acids or metabolites.

特性

IUPAC Name |

(E)-tetradec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYFOBGPNPINBU-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Tetra-dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

26444-03-1, 39525-69-4 | |

| Record name | Tetradecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetradecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039525694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tetradecenoic acid function as a signaling molecule in bacteria?

A1: Tetradecenoic acid acts as a diffusible signal factor (DSF) in certain bacteria like Xylella fastidiosa. [, ] It is produced by the enzyme RpfF and accumulates as cell density increases. [] This accumulation triggers changes in gene expression, impacting bacterial behaviors such as biofilm formation, cell adhesion, and virulence. [, ]

Q2: How does tetradecenoic acid impact the virulence of Xylella fastidiosa?

A3: Studies have shown that mutants of X. fastidiosa unable to produce tetradecenoic acid exhibit increased virulence in grapes. [] This suggests that the accumulation of tetradecenoic acid typically suppresses virulence. Artificially increasing DSF levels in plants could therefore be a potential strategy for disease control, a concept called "pathogen confusion." []

Q3: What is the molecular formula and weight of tetradecenoic acid?

A3: The molecular formula of tetradecenoic acid is C14H26O2, and its molecular weight is 226.36 g/mol.

Q4: How are different isomers of tetradecenoic acid distinguished?

A5: Isomers of tetradecenoic acid differ in the position and geometry of the double bond. Techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and separating these isomers based on their unique retention times and fragmentation patterns. [, ]

Q5: Is tetradecenoic acid metabolized in mammals?

A7: Research on the closely related compound, nitro-9-cis-octadecenoic acid (18:1-NO2), suggests that unsaturated fatty acids like tetradecenoic acid can undergo β-oxidation in the liver. [] This process results in shorter-chain nitro-fatty acids as metabolites. [] Further research is needed to confirm if tetradecenoic acid undergoes a similar metabolic pathway.

Q6: How is tetradecenoic acid incorporated into biological systems?

A8: In certain organisms, tetradecenoic acid is incorporated into complex lipids like phospholipids. [] For instance, the unusual 7-methyl-6-octadecenoic acid, structurally similar to tetradecenoic acid, was discovered in the phospholipids of the sea cucumber Holothuria mexicana. []

Q7: Can tetradecenoic acid interact with proteins?

A9: While direct interaction studies with tetradecenoic acid are limited, research on nitro-fatty acids shows that they readily form adducts with thiol-containing proteins and glutathione in vivo. [] This suggests that tetradecenoic acid, with its unsaturated structure, could potentially interact with proteins through similar mechanisms.

Q8: How is tetradecenoic acid typically analyzed in biological samples?

A10: GC-MS is a widely used technique for analyzing tetradecenoic acid in biological samples. [, , ] This method allows for the separation and identification of different isomers based on their unique retention times and mass spectra.

Q9: Are there challenges in accurately quantifying tetradecenoic acid?

A11: Quantifying tetradecenoic acid, especially in low concentrations, can be challenging due to its potential to co-elute with other fatty acids during GC analysis. [] For accurate quantification, meticulous optimization of GC conditions is essential to ensure clear separation from other components. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)